4-Butoxypyridine-2-carbaldehyde
Description
4-Butoxypyridine-2-carbaldehyde is a pyridine derivative featuring a butoxy group (-OCH₂CH₂CH₂CH₃) at the 4-position and a carbaldehyde group (-CHO) at the 2-position of the pyridine ring. This compound is of significant interest in organic and medicinal chemistry due to its dual functional groups, which enable diverse reactivity.
Synthetically, this compound can be prepared via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions. Its applications span pharmaceutical intermediates, agrochemicals, and coordination chemistry, where it may act as a ligand for metal complexes .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-butoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-2-3-6-13-10-4-5-11-9(7-10)8-12/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
ZONRUHYQVBPWSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=NC=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-Butoxypyridine-2-carbaldehyde, we compare it structurally and functionally with three analogs: 4-Methoxypyridine-2-carbaldehyde , 4-Hydroxypyridine-2-carbaldehyde , and 4-Butoxypyridine-3-carbaldehyde . Key differences in substituent size, electronic effects, and regiochemistry are analyzed below.
Table 1: Comparative Properties of Pyridine-2/3-carbaldehyde Derivatives
| Compound | Substituent (Position) | Molecular Weight (g/mol) | logP<sup>*</sup> | Solubility (Water) | Reactivity of -CHO Group | Applications |
|---|---|---|---|---|---|---|
| This compound | -OButyl (4), -CHO (2) | 193.24 | 2.1 | Low | High (electron-deficient pyridine enhances electrophilicity) | Pharmaceutical intermediates, ligands |
| 4-Methoxypyridine-2-carbaldehyde | -OMe (4), -CHO (2) | 151.15 | 0.8 | Moderate | Moderate | Organic synthesis, fluorescence probes |
| 4-Hydroxypyridine-2-carbaldehyde | -OH (4), -CHO (2) | 139.11 | -0.3 | High | Low (intramolecular H-bonding reduces electrophilicity) | Metal chelation, biologics |
| 4-Butoxypyridine-3-carbaldehyde | -OButyl (4), -CHO (3) | 193.24 | 2.1 | Low | Moderate (steric hindrance at 3-position) | Catalysis, polymer chemistry |
<sup>*</sup>logP values estimated via computational modeling (e.g., XLogP3).
Key Findings:
Substituent Effects on Lipophilicity: The butoxy group in this compound confers higher lipophilicity (logP = 2.1) compared to the methoxy analog (logP = 0.8), enhancing its compatibility with nonpolar environments . The hydroxyl group in 4-Hydroxypyridine-2-carbaldehyde drastically reduces logP (-0.3), favoring aqueous solubility but limiting membrane permeability.
Electronic and Steric Influences on Reactivity :
- The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the 2-carbaldehyde group, making this compound highly reactive toward nucleophiles like amines or hydrazines .
- In 4-Butoxypyridine-3-carbaldehyde, the aldehyde’s position at the 3-site introduces steric hindrance, reducing its reactivity compared to the 2-isomer.
Biological and Industrial Relevance: this compound’s lipophilicity and reactivity align with its use in drug synthesis, particularly for central nervous system (CNS) targets requiring blood-brain barrier penetration . 4-Hydroxypyridine-2-carbaldehyde’s polar nature suits metal-chelating applications, as noted in studies from Bioinorganic Medicinal Chemistry .
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